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Compound of Interest

Compound Name: 8-Methoxy-3-methylisoquinoline

CAS No.: 1037219-57-0

Cat. No.: B3075932

Get Quote

8-Methoxy-3-methylisoquinoline belongs to the isoquinoline class of heterocyclic aromatic

compounds. The isoquinoline scaffold is a key pharmacophore found in numerous natural

products and synthetic molecules with a wide range of biological activities, including

antimicrobial and cytoprotective properties.[1][2] The specific substitution pattern of a methoxy

group at the 8-position and a methyl group at the 3-position is of interest to medicinal chemists

for its potential to modulate biological activity, solubility, and metabolic stability.

Accurate and unambiguous characterization of this molecule is paramount for any research or

development endeavor. Spectroscopic analysis provides the definitive "fingerprint" of the

compound, confirming its identity, purity, and structural integrity. This guide will detail the

expected outcomes from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR),

Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure and Numbering:

Caption: Structure and IUPAC numbering of 8-Methoxy-3-methylisoquinoline.

Proton (¹H) NMR Spectroscopy
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¹H NMR spectroscopy provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.

Experimental Protocol
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent,

typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its excellent

solubilizing power for moderately polar organics and its single residual peak at δ 7.26 ppm,

which typically does not interfere with analyte signals.

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field

strength provides better signal dispersion and resolution, which is crucial for unambiguously

resolving the aromatic protons.

Parameters: Standard acquisition parameters include a 30° pulse angle, a 2-second

relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio. Tetramethylsilane

(TMS) is used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data and Interpretation
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for

8-Methoxy-3-methylisoquinoline. These predictions are based on established substituent

effects and data from similar isoquinoline and quinoline structures.[3][4]
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Proton(s)
Predicted δ

(ppm)
Multiplicity Integration Justification

H-1 9.0 - 9.2 Singlet (s) 1H

The proton at C1

is adjacent to the

nitrogen atom,

resulting in

significant

deshielding and

a downfield shift.

H-4 7.6 - 7.8 Singlet (s) 1H

Aromatic proton

on the pyridine

ring. Its singlet

nature arises

from the lack of

adjacent protons.

H-5 7.5 - 7.7 Doublet (d) 1H

Part of the

benzenoid ring

system. It is

coupled to H-6.

H-6 7.3 - 7.5 Triplet (t) 1H

Coupled to both

H-5 and H-7,

appearing as a

triplet.

H-7 7.0 - 7.2 Doublet (d) 1H

Coupled to H-6.

Shielded by the

adjacent

electron-donating

methoxy group.

OCH₃ (at C-8) 4.0 - 4.2 Singlet (s) 3H

Methoxy protons

are singlets and

typically appear

in this region.[3]

CH₃ (at C-3) 2.5 - 2.7 Singlet (s) 3H Methyl protons

on an aromatic
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ring are singlets

and appear in

this upfield

aromatic region.

[3]

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. While it is less

sensitive than ¹H NMR, it is essential for confirming the carbon skeleton.

Experimental Protocol
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (~20-50 mg) may be required if the sample amount is not limited, to reduce

acquisition time.

Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H

frequency) spectrometer using a standard proton-decoupled pulse sequence.

Parameters: A typical acquisition involves a 90° pulse angle, a 2-5 second relaxation delay,

and several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data
Based on the structure (C₁₁H₁₁NO)[5], eleven distinct carbon signals are expected. Predictions

are based on data from related methoxy-quinoline derivatives.[6]
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Carbon(s) Predicted δ (ppm) Justification

C-1 150 - 153
Deshielded by the adjacent

nitrogen atom.

C-3 155 - 158

Attached to the nitrogen and

substituted with a methyl

group.

C-4 118 - 122 Aromatic CH carbon.

C-4a 128 - 131
Quaternary bridgehead

carbon.

C-5 120 - 124 Aromatic CH carbon.

C-6 127 - 130 Aromatic CH carbon.

C-7 110 - 114

Aromatic CH carbon, shielded

by the electron-donating OCH₃

group.

C-8 157 - 160

Aromatic carbon directly

attached to the electron-

donating oxygen.

C-8a 135 - 138
Quaternary bridgehead carbon

adjacent to nitrogen.

OCH₃ 55 - 58
Typical chemical shift for a

methoxy carbon.[3]

CH₃ 18 - 22

Typical chemical shift for a

methyl group on an aromatic

ring.[3]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the

molecule's fragmentation pattern, further confirming its structure.
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Experimental Protocol
Technique Selection: Electron Ionization (EI) is a classic hard ionization technique suitable

for relatively stable, volatile compounds. Electrospray Ionization (ESI) is a soft ionization

technique ideal for generating the protonated molecular ion [M+H]⁺, especially for high-

resolution mass spectrometry (HRMS).

Sample Introduction: For EI-MS, the sample is introduced via a direct insertion probe or a

Gas Chromatography (GC) inlet. For ESI-MS, the sample is dissolved in a suitable solvent

(e.g., methanol/water) and infused directly or via a Liquid Chromatography (LC) system.

Analysis: A time-of-flight (TOF) or Orbitrap analyzer is used for HRMS to determine the

elemental composition from the exact mass.

Predicted Mass Spectrometry Data
The molecular formula C₁₁H₁₁NO gives a monoisotopic mass of 173.0841 g/mol .[5]

m/z Value Ion Interpretation

173.0841 [M]⁺
Molecular ion peak (in EI) or

the base of the isotopic cluster.

174.0913 [M+H]⁺
Protonated molecular ion (in

ESI), typically the base peak.

158 [M-CH₃]⁺

Loss of a methyl radical from

either the C-3 methyl or the

methoxy group.

145 [M-CO]⁺

Loss of carbon monoxide from

the methoxy-substituted ring

after rearrangement.

130 [M-CH₃-CO]⁺

Subsequent loss of CO after

the initial loss of a methyl

group.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol
Sample Preparation: The spectrum can be obtained from a KBr (potassium bromide) pellet,

where a small amount of the solid sample is ground with KBr and pressed into a transparent

disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
The following table summarizes the key expected vibrational frequencies.[1][7]

Frequency (cm⁻¹) Vibration Type Functional Group

3050 - 3100 C-H Stretch Aromatic C-H

2950 - 3000 C-H Stretch Aliphatic (CH₃)

1620 - 1650 C=N Stretch Isoquinoline ring

1580 - 1610 C=C Stretch Aromatic ring

1250 - 1300 C-O Stretch (Asymmetric) Aryl-alkyl ether

1020 - 1075 C-O Stretch (Symmetric) Aryl-alkyl ether

750 - 850 C-H Bend (Out-of-plane) Aromatic substitution pattern

Integrated Spectroscopic Workflow
No single technique is sufficient for complete characterization. The power of spectroscopy lies

in the integration of data from multiple methods to build a self-validating and conclusive

structural proof.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation & Verification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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